molecular formula C7H8BrClN2 B1382644 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine CAS No. 1781514-30-4

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Cat. No.: B1382644
CAS No.: 1781514-30-4
M. Wt: 235.51 g/mol
InChI Key: HAGHURIMDJNGBB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine typically involves the halogenation of 4,6-dimethylpyridin-3-amine. One common method is the bromination and chlorination of 4,6-dimethylpyridin-3-amine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications. This dual halogenation provides a versatile platform for further functionalization and synthesis of complex molecules .

Biological Activity

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₇H₈BrClN₂ and a molecular weight of approximately 206.47 g/mol, it features a pyridine ring substituted with bromine, chlorine, and methyl groups, as well as an amine group. This unique structure may influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), which plays a crucial role in cancer cell proliferation and survival. Preliminary studies indicate that this compound exhibits promising inhibitory effects on PI3Kα with IC₅₀ values in the low micromolar range, suggesting its potential application in cancer therapy .

Anticancer Activity

Research has shown that this compound can inhibit the activity of PI3Kα kinase effectively. The stereochemistry of related compounds has also been examined to determine how it influences biological activity and binding affinity . The compound's structural features may contribute to various other biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural similarities to other halogenated aromatic amines suggest that it may possess significant antimicrobial activity, although specific data on this aspect is still emerging .

Synthesis Methods

Several synthesis methods have been developed for this compound. Notable methods include:

  • Electrophilic Chlorination : Starting from 5-bromo-2-methylpyridin-3-amine.
  • Palladium-Catalyzed Cross-Coupling Reactions : Utilizing arylboronic acids .

These methods have demonstrated scalability, yielding approximately 24% in batch production.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and similarity indices of compounds related to this compound:

Compound NameStructural FeaturesSimilarity Index
5-Bromo-2-chloro-4-methylpyridin-3-amineBromine and chlorine substitutions0.84
5-Bromo-2-chloro-3-methylpyridineMethyl substitution at position 30.82
2-Chloro-3,5-dibromo-4-methylpyridineMultiple bromine substitutions0.82
4-(Bromomethyl)-2-chloropyridine hydrobromideBromomethyl and chloro groups0.85
5-Bromo-2-chloro-pyridineSimplified structure with fewer substituents0.86

This comparison highlights the unique combination of halogen atoms and methyl groups in the target compound, which may enhance its significance in medicinal chemistry compared to similar compounds .

Case Studies

Recent studies have focused on the pharmacological potential of pyridine derivatives, including derivatives of this compound. In one study, the compound was evaluated for its anti-thrombolytic and biofilm inhibition activities alongside other pyridine derivatives . The findings indicated that structural modifications significantly impacted biological efficacy.

Properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGHURIMDJNGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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